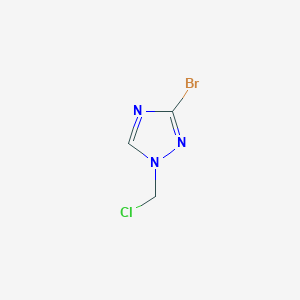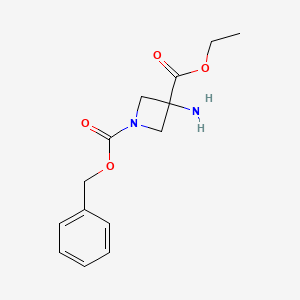![molecular formula C21H26N2O3S B1382315 (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 1159908-21-0](/img/structure/B1382315.png)
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Descripción general
Descripción
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine, or (4aS,7aS)-4-PE-6-T-OHP for short, is a novel compound that has been studied for its potential in a variety of scientific research applications. This compound is a member of the pyrrolooxazine family, which is a type of heterocyclic compound that contains a five-membered ring structure. It has been used in a variety of research applications due to its unique properties, including its ability to act as an enzyme inhibitor and its potential as an antimicrobial agent.
Aplicaciones Científicas De Investigación
Synthesis and Properties
1,2-Oxazines and related compounds, including (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine, are synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds have significant implications in organic chemistry due to their role as electrophiles, chiral synthons, and intermediates in various reactions. This review highlights the importance of these compounds in organic synthesis, especially focusing on the reduction of 1,2-oxazine derivatives and their roles in different chemical reactions (Sainsbury, 1991).
Polymer-Supported Syntheses
The polymer-supported synthesis of heterocycles bearing oxazine scaffolds has been reviewed, emphasizing the preparation of single or fused oxazine derivatives. Various functionalized 1,2-oxazine scaffolds are accessible through solid-phase synthesis (SPS), and the field continues to expand, indicating the significance of these compounds in the development of new materials and pharmaceuticals (Králová, Ručilová, & Soural, 2018).
Biological Activities
The compounds structurally similar to salicylanilides, including 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, demonstrate various biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The structural variations within these compounds allow for the modeling of their biological activities, indicating the potential of oxazine derivatives in various therapeutic applications (Waisser & Kubicová, 1993).
Propiedades
IUPAC Name |
(4aS,7aS)-6-(4-methylphenyl)sulfonyl-4-[(1R)-1-phenylethyl]-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-8-10-19(11-9-16)27(24,25)22-14-20-21(15-22)26-13-12-23(20)17(2)18-6-4-3-5-7-18/h3-11,17,20-21H,12-15H2,1-2H3/t17-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFQRBJQBLEMCY-QMMLZNLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCCN3C(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCCN3[C@H](C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115469 | |
| Record name | (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine | |
CAS RN |
1159908-21-0 | |
| Record name | (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501115469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




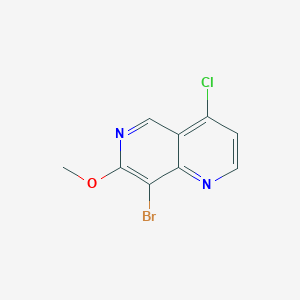

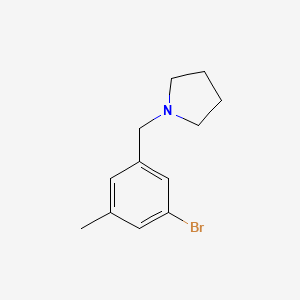
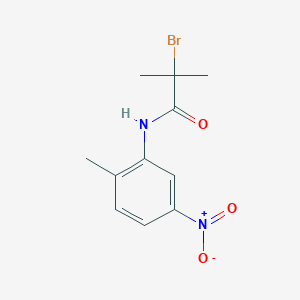
![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)
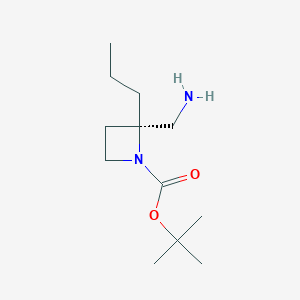
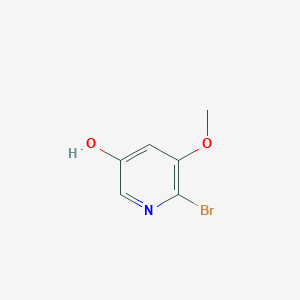

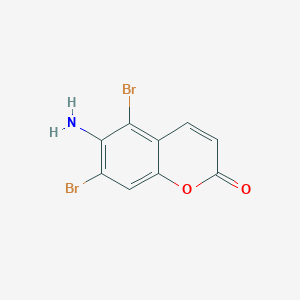
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
